molecular formula C14H15F3N4O3S B2574312 2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1428378-79-3

2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B2574312
CAS RN: 1428378-79-3
M. Wt: 376.35
InChI Key: PONVJHUHFYQXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C14H15F3N4O3S and its molecular weight is 376.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Trichomonicidal, Giardicidal, and Amebicidal Activity : Imidazole derivatives, including acetamides and sulfonamides, have been synthesized and tested for their in vitro activity against unicellular parasites like Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. These compounds showed promising antiparasitic bioactivity, suggesting their potential use in developing treatments for infections caused by these parasites (Hernández-Núñez et al., 2009).

Antimicrobial Agents : A study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moieties for use as antimicrobial agents. The synthesized compounds were evaluated for their antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Enzyme Inhibitory Potential : Research on sulfonamides with benzodioxane and acetamide moieties revealed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, highlighting their potential in enzyme inhibition studies (Abbasi et al., 2019).

Chemical Synthesis Techniques

Ionic Liquids Synthesis : The direct methylation or trifluoroethylation of imidazole and pyridine derivatives offers a straightforward route to a variety of room temperature ionic liquids (RTILs), demonstrating the compound's utility in synthesizing novel chemical entities (Zhang et al., 2003).

Antioxidant and Anticonvulsant Activities

Aldose Reductase Inhibitors with Antioxidant Activity : Substituted benzenesulfonamides were designed, synthesized, and evaluated for their in vitro activity in protocols related to diabetic complications. Many compounds exhibited aldose reductase inhibitory activity and potent antioxidant potential (Alexiou & Demopoulos, 2010).

Anticonvulsant Agents : A study on heterocyclic compounds containing a sulfonamide moiety revealed several derivatives that showed protection against convulsions, indicating their potential as anticonvulsant agents (Farag et al., 2012).

properties

IUPAC Name

2-[4-[(1-methylimidazol-4-yl)sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O3S/c1-21-7-13(19-9-21)25(23,24)20-11-4-2-10(3-5-11)6-12(22)18-8-14(15,16)17/h2-5,7,9,20H,6,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONVJHUHFYQXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

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